3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a difluoroethyl group, and an ethyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N,N-dipropyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-(2,2-difluoroethyl)-N-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12F2N4O |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)-N-ethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12F2N4O/c1-2-12-8(15)5-3-14(4-6(9)10)13-7(5)11/h3,6H,2,4H2,1H3,(H2,11,13)(H,12,15) |
InChI Key |
MJKPXWQXBMYJSS-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=C1N)CC(F)F |
Origin of Product |
United States |
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